Lanraplenib vs. Entospletinib: Pharmacokinetic Superiority and Dosing Advantage
Lanraplenib (GS-9876) was explicitly developed as a second-generation SYK inhibitor to improve upon the clinical liabilities of its predecessor, entospletinib (GS-9973) [1]. A key objective was to overcome the twice-daily (BID) dosing and the drug-drug interaction with proton pump inhibitors (PPIs) that precluded entospletinib's development in inflammatory diseases.
| Evidence Dimension | Pharmacokinetic Dosing Schedule |
|---|---|
| Target Compound Data | Once-daily (QD) dosing regimen |
| Comparator Or Baseline | Entospletinib (GS-9973): Twice-daily (BID) dosing regimen |
| Quantified Difference | Transition from BID to QD dosing |
| Conditions | Human pharmacokinetic properties as assessed in clinical development programs |
Why This Matters
A QD regimen directly translates to improved patient compliance and convenience in clinical studies, a critical factor for long-term treatment of chronic autoimmune diseases.
- [1] Blomgren P, et al. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. ACS Med Chem Lett. 2020;11(4):506-513. View Source
